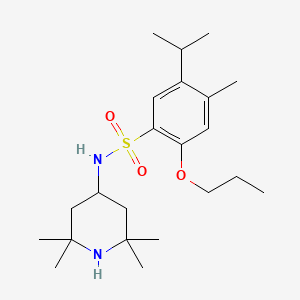
4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of the methyl, propan-2-yl, and propoxy groups onto the benzene ring. This can be achieved through Friedel-Crafts alkylation and etherification reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene ring with sulfonyl chloride in the presence of a base.
Introduction of the Piperidine Ring: The final step involves the reaction of the intermediate compound with 2,2,6,6-tetramethylpiperidine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propan-2-yl groups.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The benzene ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-(propan-2-yl)-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- 4-methyl-5-(propan-2-yl)-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
Uniqueness
The unique combination of functional groups in 4-methyl-5-(propan-2-yl)-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide provides it with distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H38N2O3S |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
4-methyl-5-propan-2-yl-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H38N2O3S/c1-9-10-27-19-11-16(4)18(15(2)3)12-20(19)28(25,26)23-17-13-21(5,6)24-22(7,8)14-17/h11-12,15,17,23-24H,9-10,13-14H2,1-8H3 |
InChI Key |
UJBZWFRODZBQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 3-[(2,4-dichlorophenyl)amino]-1-(2-ethylphenyl)-](/img/structure/B12201990.png)
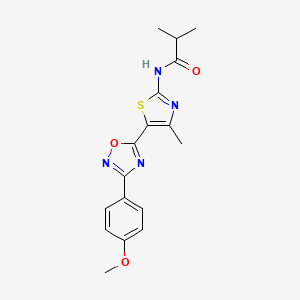
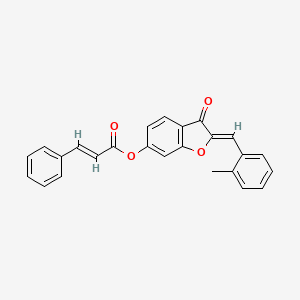
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12201999.png)
![2-(2-methoxyethyl)-8-methylpyrido[3,4-c][1,6]naphthyridine-1,7(2H,8H)-dione](/img/structure/B12202002.png)
![2-(4-tert-butylphenoxy)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12202011.png)
![10-(3-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12202014.png)
![N-[2-(furan-2-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B12202015.png)
![3-Chloro-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12202016.png)
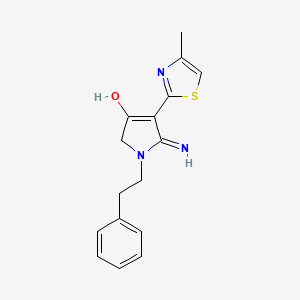
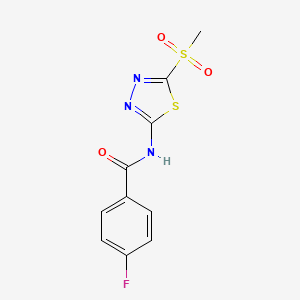
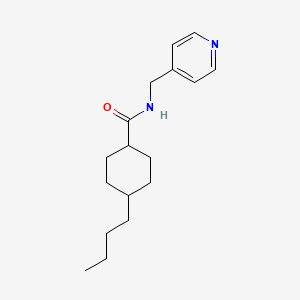

![(2-Phenylethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12202050.png)
